AquaMet

説明

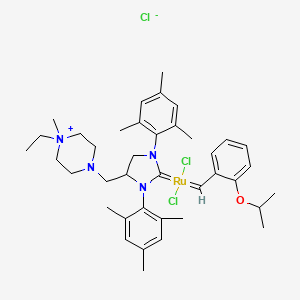

Structure

2D Structure

特性

IUPAC Name |

dichloro-[4-[(4-ethyl-4-methylpiperazin-4-ium-1-yl)methyl]-1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H43N4.C10H12O.3ClH.Ru/c1-9-33(8)12-10-30(11-13-33)18-27-19-31(28-23(4)14-21(2)15-24(28)5)20-32(27)29-25(6)16-22(3)17-26(29)7;1-8(2)11-10-7-5-4-6-9(10)3;;;;/h14-17,27H,9-13,18-19H2,1-8H3;3-8H,1-2H3;3*1H;/q+1;;;;;+2/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCPOCRCZBKEIS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCN(CC1)CC2CN(C(=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)N2C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H55Cl3N4ORu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

803.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414707-08-6 | |

| Record name | [1,3-Bis(2,4,6-trimethylphenyl)-4-[(4-ethyl-4-methylpiperazin-1-ium-1-yl)methyl]imidazolidin-2-ylidene]-(2-i-propoxybenzylidene)dichlororuthenium(II) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Inner Workings of AquaMet™: A Technical Guide to its Catalyzed Metathesis Mechanism

For Researchers, Scientists, and Drug Development Professionals

AquaMet™, a water-soluble olefin metathesis catalyst, has emerged as a powerful tool in the synthesis of complex molecules, particularly within aqueous environments relevant to pharmaceutical and biological research. This guide provides an in-depth exploration of the mechanistic principles governing this compound™-catalyzed metathesis, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

The this compound™ Catalyst: Structure and Function

This compound™ is a second-generation Hoveyda-Grubbs type ruthenium catalyst. Its defining feature is the incorporation of a quaternary ammonium group, which imparts significant water solubility.[1][2] The core structure consists of a ruthenium metal center coordinated to an N-heterocyclic carbene (NHC) ligand, a chelating isopropoxybenzylidene ligand, and two chloride anions. This architecture provides a balance of high catalytic activity and increased stability, particularly in aqueous media.[3]

The quaternary ammonium tag not only facilitates catalysis in water but also simplifies the removal of the ruthenium catalyst from the reaction products, a critical consideration in pharmaceutical manufacturing.[2]

The Catalytic Cycle: A Step-by-Step Mechanism

The generally accepted mechanism for olefin metathesis, the Chauvin mechanism, provides the framework for understanding this compound™ catalysis. This process involves a series of [2+2] cycloadditions and cycloreversions mediated by the ruthenium carbene.

Initiation: Activating the Catalyst

The pre-catalyst is inactive and must first be initiated. In Hoveyda-Grubbs type catalysts like this compound™, initiation begins with the dissociation of the chelating isopropoxy group from the ruthenium center. This creates a vacant coordination site, allowing the incoming olefin substrate to bind to the metal. This is followed by a [2+2] cycloaddition to form a ruthenacyclobutane intermediate. Subsequent cycloreversion releases the isopropoxystyrene moiety and generates the active 14-electron ruthenium alkylidene species.

Propagation: The Catalytic Loop

Once the active catalyst is formed, it enters the propagation cycle. This is the productive phase of the reaction where the olefin substrates are converted to the desired products.

The active ruthenium alkylidene reacts with another molecule of the olefin substrate in a [2+2] cycloaddition to form a new ruthenacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition, releasing the metathesis product and regenerating a ruthenium alkylidene species, which can then participate in the next catalytic cycle.

Behavior in Water: Speciation and Challenges

While the quaternary ammonium tag confers water solubility, the aqueous environment introduces complexities. In water, the this compound™ catalyst can undergo speciation, where the chloride ligands are replaced by water molecules to form aqua complexes. These aqua species can then deprotonate to form hydroxide complexes, which are generally considered less active or inactive in metathesis.[4] The equilibrium between these species is influenced by pH and the presence of salts like sodium chloride. Higher chloride concentrations can suppress the formation of the less active aqua and hydroxide species.[4]

Quantitative Performance Data

The efficiency of this compound™ can be evaluated by metrics such as percentage yield and turnover number (TON), which is the number of moles of substrate that a mole of catalyst can convert before becoming inactivated. The following tables summarize the performance of this compound™ and related catalysts in key metathesis reactions.

Table 1: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate

| Catalyst | Solvent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |

| This compound™ | Dichloromethane | 2.5 | Room Temp | 6 | 98 | 39 | [5] |

| This compound™ | Water | 0.5 | 50 | - | >95 | >190 | [6] |

| Grubbs II | Dichloromethane | 1 | 30 | ~1 | >95 | >95 | [7] |

| Hoveyda-Grubbs II | Dichloromethane | 1 | 30 | ~0.5 | >95 | >95 | [7] |

Table 2: Ring-Opening Metathesis Polymerization (ROMP) of Functionalized Norbornenes

| Catalyst | Monomer | Solvent | Catalyst:Monomer Ratio | Temperature (°C) | Time (h) | Conversion (%) | Reference |

| This compound™ | Amine-functionalized norbornene | Water | - | - | - | - | [8] |

| Grubbs 3rd Gen | Amine-functionalized norbornene | THF | 1:100 | Room Temp | - | 99 | [9] |

| Grubbs 2nd Gen | Norbornene | Dichloromethane | 1:100 | Room Temp | 1 | - | [10] |

Note: A specific protocol with quantitative results for this compound™ in the ROMP of functionalized norbornenes in water was not explicitly found in the searched literature, though its use for this purpose is cited.

Experimental Protocols

Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate in Dichloromethane

This protocol is adapted from a standard procedure for RCM using this compound™.[5]

Materials:

-

This compound™

-

Diethyl diallylmalonate

-

Dichloromethane (dry, degassed)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, stirrer, etc.)

-

Silica gel for chromatography

Procedure:

-

To a 200 mL two-necked round-bottom flask containing a magnetic stir bar, add this compound™ (50 mg, 52 µmol).

-

Purge the flask with nitrogen gas.

-

Add 100 mL of dry, degassed dichloromethane to the flask.

-

In a separate flask, dissolve diethyl diallylmalonate (500 mg, 2.08 mmol) in 20 mL of dichloromethane.

-

Add the solution of diethyl diallylmalonate dropwise to the stirred catalyst solution at room temperature.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: hexane:ethyl acetate = 1:1) to obtain diethyl cyclopent-3-ene-1,1-dicarboxylate as a pale yellow oil.

-

Expected yield: ~430 mg (98%).

General Protocol for Ring-Opening Metathesis Polymerization (ROMP) of a Functionalized Norbornene in Water

While a specific detailed protocol for this compound™ was not found, the following is a general procedure based on the literature for ruthenium-catalyzed ROMP of functionalized norbornenes in aqueous media.[8][9]

Materials:

-

This compound™

-

Functionalized norbornene monomer

-

Deionized water (degassed)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

Procedure:

-

In a flask, dissolve the functionalized norbornene monomer in degassed deionized water to the desired concentration under an inert atmosphere.

-

In a separate vial, prepare a stock solution of this compound™ in degassed deionized water.

-

Initiate the polymerization by adding the required amount of the this compound™ stock solution to the vigorously stirring monomer solution.

-

Allow the reaction to proceed at the desired temperature for a specified time. The reaction progress can be monitored by techniques such as ¹H NMR spectroscopy.

-

Terminate the polymerization by adding an excess of a quenching agent, such as ethyl vinyl ether.

-

Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or diethyl ether).

-

Isolate the polymer by filtration or centrifugation and dry under vacuum.

Conclusion

The this compound™ catalyst represents a significant advancement in the field of olefin metathesis, enabling a broad range of transformations in aqueous media. Its mechanism follows the well-established Chauvin pathway, with the key feature being the water-solubilizing quaternary ammonium tag. While challenges related to catalyst stability and speciation in water exist, these can often be mitigated by careful control of reaction conditions such as pH and salt concentration. The continued development and understanding of catalysts like this compound™ will undoubtedly expand the scope of green chemistry and facilitate the synthesis of novel therapeutics and advanced materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ruthenium-Based Complexes Bearing Quaternary Ammonium Tags as Versatile Catalysts for Olefin Metathesis – Department of Physical and Quantum Chemistry [huckel.pl]

- 3. Forged and fashioned for faithfulness—ruthenium olefin metathesis catalysts bearing ammonium tags - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. TCI Practical Example: Olefin Metathesis with this compound | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Testing enabling techniques for olefin metathesis reactions of lipophilic substrates in water as a diluent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of AquaMet™ Catalyst in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of the AquaMet™ catalyst in various organic solvents. This compound™ is a Hoveyda-Grubbs type ruthenium-based olefin metathesis catalyst distinguished by a quaternary ammonium tag, which imparts high polarity and solubility in aqueous media.[1][2] Despite its design for aqueous applications, understanding its behavior in organic solvents is crucial for reaction setup, purification, and catalyst recovery.[3][4]

Catalyst Structure and Physicochemical Properties

-

Chemical Name: [1,3-Bis(2,4,6-trimethylphenyl)-4-[(4-ethyl-4-methylpiperazinium-1-yl)methyl]-2-imidazolidinylidene]dichloro(2-isopropoxybenzylidene)ruthenium(II) Chloride[5]

-

CAS Number: 1414707-08-6[5]

The key structural feature governing solubility is the presence of a quaternary ammonium group. This positively charged moiety makes the catalyst highly polar, favoring solubility in polar solvents while limiting it in non-polar environments.[1][2]

Solubility Data

While designed for water solubility, this compound™ exhibits solubility in a limited range of polar organic solvents.[7] Quantitative data in public literature is scarce; however, qualitative descriptions and data from analogous water-soluble catalysts provide a strong indication of its behavior.

Table 1: Qualitative and Quantitative Solubility of this compound™ Catalyst

| Solvent | Solvent Type | Solubility | Notes |

| Water | Protic, Polar | Highly Soluble | Primary intended solvent system.[2] |

| Dichloromethane (DCM) | Chlorinated | Soluble | Fully soluble for RCM reactions.[6][7][8] |

| Chloroform | Chlorinated | Soluble | Generally soluble.[6] |

| Methanol | Protic, Polar | Soluble | Often used in water/methanol mixtures.[9] |

| Tetrahydrofuran (THF) | Ethereal | Insoluble | Generally insoluble.[9] |

| Benzene | Aromatic | Insoluble | Generally insoluble.[9] |

| Acetone | Ketone | Insoluble | Generally insoluble.[9] |

Note: The solubility of related cationic phosphine-bearing ruthenium catalysts is noted to be high in water and methanol, but insoluble in THF, ethanol, benzene, or acetone.[9] this compound™'s high polarity suggests a similar trend.

Factors Influencing Solubility

The solubility of this compound™ is a balance between its polar and non-polar components. The large, organic N-heterocyclic carbene (NHC) and benzylidene ligands provide some lipophilic character, while the quaternary ammonium salt dominates, imparting high polarity.

-

In Organic Solvents: Solubility is primarily observed in polar organic solvents like dichloromethane (CH₂Cl₂), which can solvate the ionic part of the molecule to some extent.[7]

-

In Aqueous Systems: The catalyst's behavior is complex. In pure water, it converts to a mixture of aqua and hydroxide species.[7][8] Its solubility is paradoxically restricted at high concentrations of chloride ions (e.g., ≥1 M NaCl), which are otherwise used to stabilize the active dichloride form of the catalyst.[7][8]

The following diagram illustrates the relationship between the catalyst's structure, solvent properties, and resulting solubility.

Caption: Relationship between catalyst structure, solvent polarity, and solubility.

Experimental Protocol for Solubility Determination

A precise determination of solubility requires a standardized experimental approach. The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[10]

Objective: To determine the saturation concentration of this compound™ in a given organic solvent at a specified temperature.

Materials:

-

This compound™ catalyst

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC-UV system

Protocol:

-

Preparation: Add an excess amount of this compound™ catalyst to a series of vials. The excess solid is crucial to ensure saturation.

-

Solvent Addition: Add a precise, known volume of the desired organic solvent to each vial.[10]

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker (e.g., 25°C). Agitate the mixture for a period sufficient to reach equilibrium (typically 24-72 hours).[10]

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest, letting the undissolved solid settle. Centrifugation can be used to accelerate this process.[10]

-

Sampling: Carefully withdraw a clear aliquot of the supernatant (the dissolved portion) using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any microscopic solid particles.[10]

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a calibrated analytical method.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L.

The following diagram outlines the experimental workflow for this protocol.

Caption: Shake-flask method workflow for determining catalyst solubility.

References

- 1. This compound Catalyst | Benchchem [benchchem.com]

- 2. Ascensus [ascensusspecialties.com]

- 3. BJOC - Aqueous olefin metathesis: recent developments and applications [beilstein-journals.org]

- 4. This compound 1414707-08-6 [b2b.sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. apeiron-synthesis.com [apeiron-synthesis.com]

- 7. Olefin Metathesis in Water: Speciation of a Leading Water-Soluble Catalyst Pinpoints Challenges and Opportunities for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Olefin metathesis in aqueous media - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41042K [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

AquaMet™ in Aqueous Media: A Technical Guide to a Premier Catalyst for Olefin Metathesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core advantages of utilizing AquaMet™, a water-soluble, ruthenium-based olefin metathesis catalyst. Designed for high performance in aqueous environments, this compound™ offers a unique solution for a range of chemical transformations, proving particularly valuable in the synthesis of complex molecules relevant to drug discovery and development. Its innovative design, featuring a quaternary ammonium group, imparts exceptional water solubility, enabling greener and more efficient catalytic processes.

Core Advantages of this compound™ in Aqueous Media

This compound™ stands out as a highly active and versatile catalyst for various olefin metathesis reactions, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP). Its primary advantages in aqueous media are:

-

Exceptional Water Solubility : The presence of a quaternary ammonium tag makes this compound™ highly soluble in water. This facilitates homogeneous catalysis in aqueous systems, which is often more efficient and can lead to higher yields compared to heterogeneous systems. This property is particularly beneficial for reactions involving water-soluble substrates, such as unprotected peptides and other biomolecules.

-

"Green" Chemistry Profile : The ability to use water as a solvent significantly reduces the reliance on hazardous and environmentally harmful organic solvents. This aligns with the principles of green chemistry, making chemical processes more sustainable and safer.

-

High Catalytic Activity : this compound™ demonstrates robust catalytic activity in a variety of olefin metathesis reactions in water. It has been successfully employed in the synthesis of complex organic molecules, including the cyclization of unprotected peptides, a challenging transformation in traditional organic synthesis.

-

Tunable Reactivity and Stability : The catalytic performance of this compound™ can be modulated by adjusting the reaction conditions. Factors such as pH and the concentration of salts (e.g., NaCl, MgCl₂) can significantly influence the catalyst's stability and activity, allowing for the optimization of reaction outcomes. For instance, lower pH and the presence of chloride ions can enhance catalyst stability and improve reaction yields.

-

Broad Substrate Scope : The catalyst is effective for a wide range of substrates, including those with various functional groups. This versatility makes it a valuable tool for the synthesis of diverse molecular architectures.

-

Facilitated Catalyst Removal : For reactions with hydrophobic products, the water-soluble nature of this compound™ can simplify the purification process, as the catalyst remains in the aqueous phase. Furthermore, the charged tag allows for immobilization on solid supports like silica, enabling easier separation and potential recycling of the catalyst.

Quantitative Data on this compound™ Performance

The performance of this compound™ is influenced by several factors. The following tables summarize representative quantitative data on its efficiency in aqueous media.

Table 1: Influence of pH on Ring-Closing Metathesis (RCM) Yield

| Substrate | Catalyst Loading (mol%) | Solvent System | pH | Additive | Time (h) | Yield (%) |

| Water-soluble diol | 1.0 | Water | 3.1 | 0.1 M NaCl | 24 | Quantitative |

| Water-soluble diol | 1.0 | Water | 7.4 | 0.1 M NaCl | 24 | ~40 |

| Water-soluble diol | 1.0 | Water | 9.1 | 0.1 M NaCl | 24 | 0 |

Table 2: Representative Conditions for RCM of Unprotected Peptides

| Peptide System | Key Modifications | Catalyst Loading (mol%) | Solvent System | Additive | Reported Outcome |

| Unprotected Decapeptide | Olefinic side chains | 5 | Water | MgCl₂ (400 equiv) | Successful RCM |

| Oxytocin/Crotalphine Analogues | Cysteine to S-allyl Cysteine | 5 | Water with 30% t-BuOH | MgCl₂ (excess) | Efficient cyclization |

Experimental Protocols

Below is a detailed methodology for a representative Ring-Closing Metathesis (RCM) reaction in an aqueous medium using this compound™.

Objective: To perform the ring-closing metathesis of a water-soluble diene in an aqueous buffer.

Materials:

-

This compound™ catalyst

-

Water-soluble diene substrate

-

Phosphate buffer (or other suitable buffer system)

-

Sodium chloride (NaCl) or Magnesium chloride (MgCl₂) (optional additive)

-

Deionized water

-

Nitrogen or Argon gas

-

Standard laboratory glassware (round-bottom flask, stirrer bar, etc.)

-

Schlenk line or glovebox for inert atmosphere (recommended)

Detailed Experimental Procedure:

-

Preparation of the Reaction Vessel: A clean, dry round-bottom flask equipped with a magnetic stirrer bar is placed under an inert atmosphere of nitrogen or argon. This is crucial to minimize potential catalyst deactivation by oxygen, although this compound™ exhibits good air stability.

-

Dissolution of the Substrate: The water-soluble diene substrate is dissolved in the chosen aqueous buffer to the desired concentration. If an additive such as NaCl or MgCl₂ is to be used, it should be dissolved in the buffer at this stage. The solution should be degassed by bubbling with an inert gas for 15-30 minutes to remove dissolved oxygen.

-

Catalyst Addition: The this compound™ catalyst is weighed in a separate container, preferably in an inert atmosphere, and then added to the stirred substrate solution. The catalyst loading should be optimized for the specific reaction but typically ranges from 1 to 5 mol%.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or a specified temperature. The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by techniques such as ¹H NMR, LC-MS, or GC-MS.

-

Reaction Quenching: Once the reaction has reached completion (as determined by the monitoring technique), it can be quenched by the addition of a catalyst scavenger, such as ethyl vinyl ether, to deactivate the ruthenium complex.

-

Workup and Purification: The workup procedure will depend on the properties of the product.

-

For hydrophobic products, extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) can be performed. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

For water-soluble products, purification may involve techniques such as preparative HPLC or dialysis.

-

-

Product Characterization: The purified product is characterized by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, mass spectrometry, IR spectroscopy) to confirm its identity and purity.

Visualizations

The following diagrams illustrate key aspects of using this compound™ in aqueous media.

Caption: A typical experimental workflow for an this compound™-catalyzed reaction in an aqueous medium.

Caption: Key factors influencing the stability and activity of this compound™ in aqueous media.

AquaMet™ Catalyst (CAS 1414707-08-6): A Technical Guide for Advanced Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the AquaMet™ catalyst, a highly active, water-soluble ruthenium-based complex designed for olefin metathesis. This document consolidates key technical data, experimental protocols, and mechanistic insights to support its application in academic and industrial research, with a particular focus on drug discovery and development.

Core Catalyst Properties

This compound™, with the CAS number 1414707-08-6, is chemically defined as (4-((4-Ethyl-4-methylpiperazin-1-ium-1-yl)methyl)-1,3-dimesitylimidazolidin-2-ylidene)dichloro(2-isopropoxybenzylidene)ruthenium(II) chloride.[1] It is recognized for its high stability, allowing for handling in air, and its solubility in water and some chlorinated organic solvents like DCM and chloroform.[2]

| Property | Value | Reference |

| CAS Number | 1414707-08-6 | [1][2][3] |

| Molecular Formula | C₃₉H₅₅Cl₃N₄ORu | [1][2] |

| Molecular Weight | 803.31 g/mol | [2] |

| Appearance | Light yellow to amber to dark green powder/crystal | [1] |

| Purity | >95.0% (HPLC) | |

| Storage | Long-term: 2-8°C under inert gas; Short-term: Ambient temperature under inert gas | [2] |

Applications in Olefin Metathesis

This compound™ is a versatile catalyst applicable to a range of olefin metathesis reactions, demonstrating high activity in aqueous media.[1][4] Its utility extends to reactions involving water-insoluble substrates in traditional organic solvents and ionic liquids. The catalyst is particularly effective in various metathesis transformations, including:

-

Ring-Closing Metathesis (RCM): Efficiently catalyzes the formation of cyclic compounds.

-

Cross-Metathesis (CM): Suitable for reactions between two different olefins.[4]

-

Enyne Metathesis: Facilitates reactions between alkynes and alkenes.[4]

-

Isomerization: Can promote the isomerization of olefins.[4]

-

Ring-Opening Metathesis Polymerization (ROMP): Recommended for polymerization reactions.[5]

A significant advantage of this compound™ is the low residual ruthenium content in the final products (typically ≤7.5 ppm) after a simple filtration step.[4]

Experimental Protocols & Performance Data

This section details specific experimental procedures and presents performance data extracted from cited literature.

Ring-Closing Metathesis (RCM) in Dichloromethane

Objective: To synthesize diethyl cyclopent-3-ene-1,1-dicarboxylate via RCM.

Methodology:

-

Add this compound™ (50 mg, 52 µmol) to a 200 mL two-necked round-bottomed flask and purge with nitrogen gas.

-

Charge the flask with 100 mL of dichloromethane.

-

Add a solution of diethyl diallylmalonate (500 mg, 2.08 mmol) in 20 mL of dichloromethane dropwise to the catalyst solution.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica-gel column chromatography (hexane:EtOAc = 1:1) to yield the product.

Results:

| Substrate | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) |

| Diethyl diallylmalonate | 2.5 | Dichloromethane | 6 | 98 |

Analytical Data: ¹H NMR (400 MHz, CDCl₃): δ 5.61 (s, 2H), 4.20 (q, J = 8.0 Hz, 4H), 3.01 (s, 4H), 1.25 (t, J = 8.0 Hz, 6H).

Olefin Metathesis in Aqueous Media (D₂O)

Objective: To demonstrate the catalytic activity of this compound™ in a non-degassed aqueous environment.

Methodology:

-

In a flask equipped with a magnetic stirring bar, dissolve a Z-olefin (8.7 mg, 0.15 mmol) in 1.5 mL of non-degassed D₂O.

-

Add this compound™ (0.6 mg, 0.75 µmol) to the solution.

-

Stir the reaction mixture at 25 °C for 1.1 hours.

-

Transfer 0.7 mL of the reaction mixture to an NMR tube for analysis.

Results:

| Substrate | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) |

| Z-olefin | 0.5 | D₂O | 1.1 | 71 (NMR Yield) |

Ring-Closing Metathesis (RCM) in Neat Water

A study has reported the successful RCM of a substrate leading to a 5-membered ring in non-degassed water, open to the air.[4]

Results: [4]

| Catalyst Loading (mol%) | Solvent | Yield (%) |

| 0.75 | Neat Water | 90 (NMR Yield) |

Mechanistic and Workflow Diagrams

The following diagrams illustrate the general workflow for a typical metathesis reaction and a simplified representation of the catalytic cycle.

Caption: General experimental workflow for olefin metathesis.

Caption: Simplified Chauvin mechanism for olefin metathesis.

References

An In-depth Technical Guide to Olefin Metathesis in Water Using Ruthenium Catalysts

For Researchers, Scientists, and Drug Development Professionals

The advent of water-soluble ruthenium catalysts has revolutionized olefin metathesis, a powerful carbon-carbon bond-forming reaction, by extending its application to aqueous environments. This transition is particularly significant for biological and pharmaceutical research, where reactions in water are often a prerequisite. This guide provides a comprehensive overview of the core principles, key catalysts, quantitative performance data, and detailed experimental protocols for conducting olefin metathesis in aqueous media.

Introduction to Aqueous Olefin Metathesis

Olefin metathesis encompasses a class of organic reactions that involve the redistribution of olefin (alkene) bonds. The reaction is catalyzed by transition metal complexes, with ruthenium-based catalysts, particularly Grubbs-type catalysts, being the most widely used due to their high functional group tolerance and stability.[1] The ability to perform this reaction in water opens up possibilities for the synthesis and modification of water-soluble biomolecules, such as peptides and carbohydrates, and the development of environmentally benign synthetic processes.[1][2]

The primary challenge of aqueous olefin metathesis lies in the stability of the ruthenium catalyst, which can be prone to decomposition in water.[3] This has led to the development of specialized water-soluble catalysts designed to operate effectively in aqueous media.

Key Water-Soluble Ruthenium Catalysts

Several strategies have been employed to render ruthenium catalysts water-soluble. These typically involve the incorporation of hydrophilic moieties into the ligand sphere of the catalyst.

-

Poly(ethylene glycol) (PEG)-Conjugated Catalysts: These catalysts feature PEG chains attached to the N-heterocyclic carbene (NHC) ligand. The PEG chains impart water solubility to the complex, allowing it to function in aqueous solutions.

-

Ammonium-Tagged Catalysts (e.g., AquaMet): These catalysts possess quaternary ammonium groups, which provide excellent water solubility. The "this compound" catalyst is a commercially available example that has been widely used for various metathesis reactions in water.[3][4]

Quantitative Performance Data

The efficiency of olefin metathesis in water is highly dependent on the choice of catalyst, substrate, and reaction conditions. The following tables summarize key performance data for Ring-Closing Metathesis (RCM) reactions conducted in aqueous or partially aqueous media.

Table 1: Performance of Ruthenium Catalysts in Aqueous Ring-Closing Metathesis (RCM)

| Catalyst | Substrate | Solvent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |

| This compound | Water-soluble diol | D₂O | 5 | RT | 4 | ~50 (product distribution) | - | [3] |

| This compound | Water-soluble diol | CH₂Cl₂ | 5 | RT | 1 | 100 | - | [3] |

| Hoveyda-Grubbs 2nd Gen. | N-tosyldiallylamine | 2:1 DME/water | 1 | RT | 24 | >95 | - | [5] |

| Grubbs 1st Gen. | N-tosyldiallylamine | 2:1 DME/water | 1 | RT | 24 | <10 | - | [5] |

| Grubbs 2nd Gen. | N-tosyldiallylamine | 2:1 DME/water | 1 | RT | 24 | ~40 | - | [5] |

Table 2: Impact of Water on Ring-Closing Metathesis (RCM) Yields

| Catalyst | Substrate | Solvent | Water Content (%) | Yield (%) | Reference |

| Ru-1 (Dianiline catalyst) | Macrocyclic diene | Toluene | 0 | 83 | [6] |

| Ru-1 (Dianiline catalyst) | Macrocyclic diene | Toluene | 0.01 | ~23 | [6] |

| Grela catalyst (Ru-2) | Macrocyclic diene | Toluene | 0 | 87 | [6] |

| Grela catalyst (Ru-2) | Macrocyclic diene | Toluene | 0.1 | 30 | [6] |

Experimental Protocols

The following are generalized protocols for performing common olefin metathesis reactions in aqueous media. Specific conditions may need to be optimized for different substrates and catalysts.

General Protocol for Aqueous Ring-Closing Metathesis (RCM)

This protocol is based on the use of a water-soluble catalyst like this compound.

-

Catalyst Preparation: In a clean vial, dissolve the water-soluble ruthenium catalyst (e.g., this compound) in deionized water or an appropriate buffer to achieve the desired stock solution concentration.

-

Substrate Preparation: Dissolve the diene substrate in the same solvent as the catalyst.

-

Reaction Setup: In a reaction vessel, add the substrate solution.

-

Initiation: Add the catalyst solution to the reaction vessel to achieve the desired catalyst loading (typically 1-5 mol%).

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by a suitable analytical technique such as NMR spectroscopy or LC-MS.

-

Work-up and Purification: Once the reaction is complete, the product can be extracted with an organic solvent if it is sufficiently hydrophobic. Alternatively, if the product is water-soluble, purification may involve techniques like dialysis or size-exclusion chromatography to remove the catalyst.

General Protocol for Aqueous Cross-Metathesis (CM)

-

Reagent Preparation: Prepare stock solutions of the water-soluble ruthenium catalyst and the two olefinic substrates in deionized water or a suitable buffer.

-

Reaction Setup: In a reaction vessel, combine the solutions of the two olefin substrates. One of the olefins is typically used in excess to drive the reaction towards the desired cross-product.

-

Initiation: Add the catalyst solution to the mixture.

-

Reaction Monitoring and Work-up: Follow the same procedure as for RCM.

General Protocol for Aqueous Ring-Opening Metathesis Polymerization (ROMP)

-

Monomer and Catalyst Preparation: Prepare a solution of the cyclic olefin monomer in water or a buffer. Prepare a separate stock solution of the water-soluble ruthenium catalyst.

-

Initiation: Add the catalyst solution to the monomer solution.

-

Polymerization: Allow the polymerization to proceed. The reaction time will depend on the monomer reactivity and desired polymer molecular weight.

-

Termination: The polymerization can be terminated by adding an excess of a vinyl ether, such as ethyl vinyl ether.

-

Purification: The resulting polymer can be purified by precipitation in a non-solvent or by dialysis to remove the residual catalyst and unreacted monomer.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Olefin Metathesis (Chauvin Mechanism)

The generally accepted mechanism for ruthenium-catalyzed olefin metathesis is the Chauvin mechanism, which involves a series of [2+2] cycloaddition and cycloreversion steps.[1]

Caption: The Chauvin mechanism for olefin metathesis.

General Experimental Workflow for Aqueous Olefin Metathesis

The following diagram illustrates a typical workflow for conducting an olefin metathesis reaction in an aqueous environment.

Caption: A generalized workflow for aqueous olefin metathesis experiments.

Conclusion

Olefin metathesis in water using ruthenium catalysts is a rapidly evolving field with significant potential for applications in drug development, chemical biology, and green chemistry. The development of robust and efficient water-soluble catalysts is key to overcoming the challenges associated with catalyst stability in aqueous media. This guide provides a foundational understanding of the principles and practices of aqueous olefin metathesis, offering researchers the necessary information to design and execute successful experiments in this exciting area of catalysis.

References

- 1. Aqueous olefin metathesis: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Olefin Metathesis in Homogeneous Aqueous Media Catalyzed by Conventional Ruthenium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to AquaMet™ and Other Grubbs-Type Catalysts for Olefin Metathesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of AquaMet™, a water-soluble Hoveyda-Grubbs type catalyst, with other prominent Grubbs-type catalysts. This document is designed to assist researchers, scientists, and professionals in drug development in selecting the optimal catalyst for their specific olefin metathesis applications. We will delve into the structural evolution of these catalysts, present comparative performance data, and provide detailed experimental protocols for benchmark reactions.

Introduction to Olefin Metathesis and Grubbs-Type Catalysts

Olefin metathesis is a powerful and versatile chemical reaction that involves the redistribution of carbon-carbon double bonds.[1][2] This transformation has become an indispensable tool in synthetic organic chemistry, polymer science, and drug discovery, enabling the efficient construction of complex molecules.[1][3] The development of well-defined ruthenium-based catalysts by Robert H. Grubbs, who, along with Richard R. Schrock and Yves Chauvin, was awarded the Nobel Prize in Chemistry in 2005, revolutionized the field.[3] Grubbs-type catalysts are known for their remarkable functional group tolerance, stability in air and moisture, and compatibility with a wide range of solvents.[3]

Over the years, several generations of Grubbs and related catalysts have been developed, each offering distinct advantages in terms of activity, stability, and substrate scope. This guide will focus on comparing the water-soluble this compound™ catalyst to its predecessors and counterparts, providing a clear framework for catalyst selection.

Structural Evolution of Grubbs-Type Catalysts

The performance of a Grubbs-type catalyst is intrinsically linked to the nature of the ligands surrounding the central ruthenium atom. The evolution of these catalysts has been driven by the strategic modification of these ligands to tune reactivity, stability, and selectivity.

-

First-Generation Grubbs Catalysts (G-I): These catalysts feature two phosphine ligands, typically tricyclohexylphosphine (PCy₃), coordinated to the ruthenium center.[4] They are effective for a range of metathesis reactions, particularly ring-opening metathesis polymerization (ROMP).[5]

-

Second-Generation Grubbs Catalysts (G-II): A significant leap in activity and stability was achieved with the second-generation catalysts.[4] In these complexes, one of the phosphine ligands is replaced by a more strongly donating N-heterocyclic carbene (NHC) ligand.[4] This modification enhances their thermal stability and broadens their substrate scope to include more sterically demanding and electron-deficient olefins.[4][5]

-

Hoveyda-Grubbs Catalysts: These catalysts are characterized by a chelating benzylidene ether ligand, where the isopropoxy group can coordinate to the ruthenium center.[3] This chelation enhances catalyst stability and allows for easier removal of the catalyst from the reaction mixture.[3] The second-generation Hoveyda-Grubbs catalyst is a widely used, highly active and stable catalyst.

-

This compound™ Catalyst: this compound™ is a specialized, water-soluble Hoveyda-Grubbs second-generation type catalyst.[6] Its key structural feature is the incorporation of a quaternary ammonium group on the NHC ligand.[6] This modification imparts high solubility in water and other polar solvents, enabling olefin metathesis in aqueous media, a significant advantage for biological applications and green chemistry.[6] The chemical formula for this compound™ is C₃₉H₅₅Cl₃N₄ORu, and its molecular weight is 803.31 g/mol .[6]

Comparative Performance Data

The selection of an appropriate catalyst is dictated by its performance in a specific chemical transformation. Key metrics for comparison include catalytic activity (often measured by Turnover Number, TON, and Turnover Frequency, TOF), selectivity, and substrate scope.

The following tables summarize available quantitative data for this compound™ and other Grubbs-type catalysts. It is important to note that direct comparisons can be challenging as reaction conditions reported in the literature often vary. The data presented here is intended to provide a general overview of catalyst performance in the benchmark ring-closing metathesis (RCM) of diethyl diallylmalonate (DEDAM) and other relevant reactions.

Table 1: Catalyst Performance in the Ring-Closing Metathesis of Diethyl Diallylmalonate

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Turnover Number (TON) | Reference |

| This compound™ | 2.5 | Dichloromethane | Room Temp | 6 | 98 | 39 | [7] |

| This compound™ | 0.75 | D₂O | 25 | 1.1 | 71 | 95 | [8] |

| Grubbs 1st Gen | 5 | Dichloromethane | Room Temp | 1 | - | - | [9] |

| Grubbs 2nd Gen | 0.05 | Dichloromethane | Room Temp | - | >95 | >1900 | [1] |

| Hoveyda-Grubbs 2nd Gen | 1 | Benzene-d₆ | - | 1 | >95 | >95 | [1] |

Table 2: General Comparison of Catalyst Properties

| Property | Grubbs 1st Gen | Grubbs 2nd Gen | Hoveyda-Grubbs 2nd Gen | This compound™ |

| Activity | Moderate | High | High | High (in water and organic solvents) |

| Stability | Moderate | High | Very High | High (pH-dependent in water) |

| Water Solubility | Insoluble | Insoluble | Insoluble | Soluble |

| Functional Group Tolerance | Good | Excellent | Excellent | Excellent |

| Primary Applications | ROMP, RCM of simple dienes | RCM, CM, ROMP of challenging substrates | RCM, CM with high stability | Aqueous RCM, CM, ROMP, bioconjugation |

Experimental Protocols

To facilitate the direct comparison of catalyst performance, standardized experimental protocols are essential. The ring-closing metathesis (RCM) of diethyl diallylmalonate (DEDAM) is a widely accepted benchmark reaction.

Benchmark Experiment: Ring-Closing Metathesis of Diethyl Diallylmalonate

This protocol is a general guideline for comparing the activity of different Grubbs-type catalysts in an organic solvent. Modifications may be necessary for water-soluble catalysts like this compound™.

Materials:

-

Diethyl diallylmalonate (DEDAM)

-

Grubbs-type catalyst (e.g., Grubbs 1st Gen, Grubbs 2nd Gen, Hoveyda-Grubbs 2nd Gen)

-

Anhydrous, degassed dichloromethane (DCM)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer

Procedure:

-

Preparation of Reactant Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of diethyl diallylmalonate in anhydrous, degassed DCM (e.g., 0.1 M).

-

Catalyst Preparation: In a separate vial, accurately weigh the desired amount of the Grubbs-type catalyst and dissolve it in a small volume of anhydrous, degassed DCM to create a stock solution of known concentration (e.g., 0.01 M).

-

Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the desired volume of the DEDAM stock solution.

-

Initiation of Reaction: Using a syringe, add the required volume of the catalyst stock solution to the reaction flask to achieve the desired catalyst loading (e.g., 0.1 mol%).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. At specific time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h), withdraw a small aliquot of the reaction mixture via syringe and quench it by exposing it to air or by adding a quenching agent like ethyl vinyl ether.

-

Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the conversion of the starting material to the cyclized product.

-

Work-up and Purification (for isolated yield): Upon completion of the reaction, concentrate the reaction mixture under reduced pressure. The residue can be purified by silica gel column chromatography to isolate the product.

Protocol for RCM using this compound™ in Aqueous Media

Materials:

-

Water-soluble diene substrate

-

This compound™ catalyst

-

Degassed, deionized water (or a suitable buffer solution)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Solution Preparation: In a flask, dissolve the water-soluble diene substrate in degassed, deionized water or a buffer of the desired pH to a specific concentration.

-

Catalyst Addition: Add the solid this compound™ catalyst directly to the substrate solution under an inert atmosphere to achieve the desired catalyst loading.

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique such as NMR or LC-MS.

-

Product Extraction: After the reaction is complete, the organic product can often be extracted from the aqueous phase using a suitable organic solvent. The water-soluble this compound™ catalyst will remain in the aqueous layer.

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental procedures is crucial for effective research. The following diagrams, generated using the DOT language, illustrate the catalytic cycle of olefin metathesis and a typical experimental workflow.

Caption: The Chauvin mechanism for olefin metathesis.

Caption: A typical workflow for a Grubbs-catalyzed metathesis reaction.

Conclusion

The family of Grubbs-type catalysts offers a powerful and diverse toolkit for modern synthetic chemistry. The choice of catalyst is critical and depends on the specific requirements of the reaction, including the nature of the substrate, the desired solvent, and the required level of activity and stability. Second-generation Grubbs and Hoveyda-Grubbs catalysts provide high activity and stability in organic solvents for a broad range of applications. This compound™ stands out as a unique and valuable tool for its ability to catalyze olefin metathesis reactions in aqueous environments, opening up new possibilities in chemical biology and green chemistry. By understanding the structural nuances and performance characteristics of these catalysts, researchers can make informed decisions to accelerate their research and development efforts.

References

- 1. About the activity and selectivity of less well-known metathesis catalysts during ADMET polymerizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 3. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Metathesis [sigmaaldrich.com]

- 6. This compound Catalyst | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Safety and Handling of AquaMet™ Catalyst: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling information for AquaMet™ catalyst based on available data for the catalyst and structurally related ruthenium-based metathesis catalysts. A specific Safety Data Sheet (SDS) for this compound™ catalyst (CAS No. 1414707-08-6) was not publicly available from major suppliers at the time of this writing. Therefore, the information herein, particularly regarding quantitative safety data, is based on analogous compounds, such as the Hoveyda-Grubbs 2nd Generation catalyst, and should be treated as general guidance. It is imperative to consult the official Safety Data Sheet provided by the supplier before handling this product and to conduct a thorough risk assessment for any specific experimental protocol.

Introduction

This compound™ is a water-soluble ruthenium-based olefin metathesis catalyst.[1] Its high activity and stability in aqueous media make it a valuable tool in various chemical syntheses, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). As with all organometallic reagents, particularly those containing heavy metals like ruthenium, proper handling and safety precautions are of paramount importance to ensure the safety of laboratory personnel and the integrity of experimental results. This guide provides an in-depth overview of the known safety and handling considerations for this compound™ and related ruthenium catalysts.

Catalyst Identification and Properties

A summary of the key identification and physical properties of the this compound™ catalyst is provided below.

| Property | Value |

| Chemical Name | [1,3-Bis(2,4,6-trimethylphenyl)-4-[(4-ethyl-4-methylpiperazinium-1-yl)methyl]-2-imidazolidinylidene]dichloro(2-isopropoxybenzylidene)ruthenium(II) Chloride |

| Synonym(s) | This compound |

| CAS Number | 1414707-08-6 |

| Molecular Formula | C₃₉H₅₅Cl₃N₄ORu |

| Molecular Weight | 803.31 g/mol |

| Appearance | Green powder |

| Solubility | Soluble in water and some chlorinated organic solvents (e.g., DCM, chloroform).[1] |

Hazard Identification and Classification

While a specific GHS classification for this compound™ is not available, related ruthenium catalysts like the Hoveyda-Grubbs 1st Generation catalyst are classified as flammable solids.[2] The following table summarizes the potential hazards based on analogous compounds.

| Hazard Class | GHS Classification (Inferred) | Precautionary Statements (Inferred) |

| Flammability | Flammable Solid, Category 2 | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof equipment. |

| Health Hazards | Acute toxicity (Oral, Dermal, Inhalation) - Data not available Skin Corrosion/Irritation - May cause skin irritation Serious Eye Damage/Eye Irritation - May cause eye irritation Respiratory or Skin Sensitization - Data not available Germ Cell Mutagenicity - Data not available Carcinogenicity - Data not available Reproductive Toxicity - Data not available Specific Target Organ Toxicity (Single Exposure) - May cause respiratory irritation Specific Target Organ Toxicity (Repeated Exposure) - Data not available Aspiration Hazard - Data not available | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Handling and Storage

Proper handling and storage are crucial for maintaining the catalyst's activity and ensuring a safe laboratory environment.

General Handling Precautions

-

Inert Atmosphere: While this compound™ is reported to have high stability allowing for handling in air, many ruthenium catalysts are sensitive to oxygen when in solution.[3] To ensure catalyst longevity and reproducibility, it is best practice to handle solutions of the catalyst under an inert atmosphere (e.g., argon or nitrogen).

-

Ventilation: Handle the solid catalyst and its solutions in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[2]

-

Avoid Dust Formation: When handling the solid, avoid creating dust.

-

Ignition Sources: Keep the catalyst away from heat, sparks, and open flames.[2]

Storage Conditions

-

Long-term Storage (>1 week): Store under an inert gas in a cold place (recommended temperature 2 - 8 °C).[1]

-

Short-term Storage (<1 week): Store under an inert gas at ambient temperature.[1]

-

Container: Keep the container tightly closed.

Experimental Protocols and Procedures

General Workflow for a Metathesis Reaction

The following diagram illustrates a general workflow for setting up an olefin metathesis reaction using an air-sensitive catalyst.

Caption: General workflow for an olefin metathesis reaction.

Catalyst Poisoning and Decomposition

Several substances can act as catalyst poisons, leading to deactivation.

-

Oxygen: While solid this compound™ is air-stable, solutions can be sensitive to oxygen.[3]

-

Peroxides: Peroxides can oxidize the metal-carbene bond, rendering the catalyst inactive.[4]

-

Ethylene: The ethylene byproduct of many metathesis reactions can lead to catalyst decomposition.[4] It is often beneficial to remove ethylene from the reaction mixture, for example, by bubbling an inert gas through the solution.

The following diagram illustrates the logical relationship of factors leading to catalyst deactivation.

Caption: Factors contributing to catalyst deactivation.

First Aid Measures

The following first aid measures are based on general procedures for handling chemical reagents and information for analogous ruthenium catalysts.[2]

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Spill and Disposal Considerations

Spill Response

-

Small Spills: For small spills of the solid catalyst, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.

-

Large Spills: For larger spills, evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that does not generate dust.

-

Solutions: Absorb spills of catalyst solutions with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

Disposal

Dispose of waste catalyst and contaminated materials in accordance with local, state, and federal regulations. Due to the ruthenium content, it is likely to be classified as hazardous waste.

Conclusion

This compound™ catalyst is a powerful tool for olefin metathesis in aqueous and organic media. While it is reported to be relatively stable, it is a ruthenium-based organometallic compound and should be handled with care. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment, handling in a well-ventilated area, and awareness of potential catalyst poisons, is essential for its safe and effective use. Researchers should always consult the most recent Safety Data Sheet from their supplier for the most accurate and complete safety information.

References

AquaMet™: A Clarification on its Industrial Application

Initial research into the applications of "AquaMet™" in green chemistry has revealed that this term does not refer to a catalyst or technology used in sustainable chemical processes. Instead, "this compound™" is a registered trademark for a series of high-strength, corrosion-resistant stainless steel alloys primarily used in marine applications, such as boat propeller shafts.

A review of technical literature and product specifications from manufacturers indicates that this compound™ alloys are valued for their durability and performance in harsh marine environments. There is no evidence to suggest that "this compound™" is a catalyst or has any direct application in the field of green chemistry as a reagent or reaction medium.

Given this finding, a technical guide or whitepaper on the applications of "this compound™" in green chemistry cannot be produced as the fundamental premise is incorrect. The user's interest may stem from a misunderstanding of the trade name, perhaps confusing it with terms related to aqueous-phase catalysis or other "aqua"-prefixed chemical technologies.

For researchers, scientists, and drug development professionals interested in green chemistry, a more relevant area of inquiry would be to explore established aqueous-phase catalytic systems and sustainable chemical methodologies. These topics align with the principles of green chemistry by emphasizing the use of water as a benign solvent and developing environmentally friendly catalytic processes.

Understanding the Ligand Effects in AquaMet™ Catalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The AquaMet™ catalyst, a water-soluble ruthenium-based complex of the Hoveyda-Grubbs second-generation type, has emerged as a powerful tool for olefin metathesis reactions in aqueous media.[1][2] Its unique solubility profile, coupled with high activity and functional group tolerance, makes it particularly attractive for applications in the life sciences, including peptide stapling and the synthesis of complex molecules in environmentally benign solvents.[1] This guide provides a comprehensive overview of the critical role that ligands play in modulating the performance of the this compound™ catalyst, supported by quantitative data, detailed experimental protocols, and visual diagrams of the catalytic cycle and experimental workflows.

The Core Principles of Ligand Effects

The catalytic activity, stability, and selectivity of the this compound™ catalyst are intricately governed by the electronic and steric properties of its coordinating ligands. The two key ligand types that define its performance are the N-heterocyclic carbene (NHC) and the halide ligands.

N-Heterocyclic Carbene (NHC) Ligands: The NHC ligand is a cornerstone of second-generation Grubbs-type catalysts, imparting enhanced stability and activity compared to their phosphine-based predecessors. In the this compound™ catalyst, the NHC ligand is further functionalized with a quaternary ammonium tag, which is responsible for its characteristic water solubility.[2]

-

Electronic Effects: NHC ligands are strong σ-donors, which increase the electron density at the ruthenium center. This enhanced electron donation stabilizes the highly reactive 14-electron intermediate that is central to the catalytic cycle, thereby increasing the catalyst's overall activity. The specific electronic properties of the NHC can be tuned by modifying the substituents on the nitrogen atoms and the backbone of the heterocyclic ring.

-

Steric Effects: The steric bulk of the NHC ligand plays a crucial role in both catalyst initiation and the stability of the active species. Bulky NHC ligands can promote the dissociation of the isopropoxybenzylidene ligand to initiate the catalytic cycle. Furthermore, the steric hindrance provided by the NHC ligand can protect the metal center from decomposition pathways and influence the stereoselectivity of the metathesis reaction.

Halide Ligands: The nature of the halide ligands (typically chloride, bromide, or iodide) directly attached to the ruthenium center significantly impacts the catalyst's performance.

-

Activity and Stability: Studies have shown that the catalytic activity of halide-modified this compound™ catalysts in ring-closing metathesis (RCM) follows the trend: Bromide > Chloride > Iodide. Conversely, the robustness and stability of these complexes follow the reverse order: Iodide > Chloride > Bromide. The diiodide substituted catalysts, in particular, have been shown to be more resistant to decomposition via hydrolysis in aqueous buffer solutions.

Data Presentation: Performance of this compound™ Catalysts

The following tables summarize the performance of the this compound™ catalyst in various olefin metathesis reactions, highlighting the influence of different ligands where data is available.

| Reaction Type | Substrate | Catalyst Loading (mol%) | Solvent | Yield (%) |

| Ring-Closing Metathesis (RCM) | Diethyl diallylmalonate | 2.5 | Dichloromethane | 98 |

| Ring-Closing Metathesis (RCM) | Water-soluble diol | Not specified | Water (pH 3.1, 0.1 M NaCl) | Quantitative |

| Cross-Metathesis (CM) | Water-soluble olefins | 0.5 - 5 | Water/Co-solvent | Good to Excellent |

| Enyne Metathesis | Water-soluble enynes | 0.5 - 5 | Water/Co-solvent | Good to Moderate |

Table 1: Representative Substrate Scope and Catalyst Loading for this compound™. This table illustrates the versatility of the this compound™ catalyst across different metathesis reactions.

| Halide Ligand | Relative Activity in RCM | Relative Stability/Robustness |

| Bromide | High | Low |

| Chloride | Medium | Medium |

| Iodide | Low | High |

Table 2: Comparative Effect of Halide Ligands on this compound™ Catalyst Performance. This table provides a qualitative comparison of the impact of different halide ligands on the catalyst's activity and stability.

Experimental Protocols: Ring-Closing Metathesis of Diethyl Diallylmalonate

This section provides a detailed methodology for a typical ring-closing metathesis reaction using the this compound™ catalyst.

Materials:

-

This compound™ catalyst

-

Diethyl diallylmalonate

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask with a magnetic stir bar

-

Nitrogen or Argon gas supply

-

Syringe and needles

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a 200 mL two-necked round-bottom flask, add this compound™ catalyst (50 mg, 52 µmol).

-

Inert Atmosphere: Purge the flask with a gentle stream of nitrogen or argon gas for 10-15 minutes to ensure an inert atmosphere.

-

Solvent Addition: Add 100 mL of anhydrous dichloromethane to the flask via a syringe.

-

Substrate Addition: In a separate vial, dissolve diethyl diallylmalonate (500 mg, 2.08 mmol) in 20 mL of anhydrous dichloromethane.

-

Reaction Initiation: Add the substrate solution dropwise to the stirred catalyst solution at room temperature over a period of 10 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 6 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by NMR.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (1:1) as the eluent.

-

Product Isolation: Combine the fractions containing the product and remove the solvent under reduced pressure to obtain diethyl cyclopent-3-ene-1,1-dicarboxylate as a pale yellow oil (430 mg, 98% yield).

Mandatory Visualization

The following diagrams illustrate the catalytic cycle of the this compound™ catalyst and a typical experimental workflow for a ring-closing metathesis reaction.

Caption: Catalytic cycle of the this compound™ catalyst in olefin metathesis.

Caption: Typical experimental workflow for a batch ring-closing metathesis reaction.

References

Methodological & Application

Protocol for Ring-Closing Metathesis Using AquaMet™ Catalyst

Application Note AP-RCM-AQM01

Introduction

Ring-closing metathesis (RCM) is a powerful and widely utilized transformation in organic synthesis for the construction of cyclic olefins.[1][2][3] The development of well-defined ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, has significantly broadened the scope and functional group tolerance of this reaction.[4][5] AquaMet™ is a Hoveyda-Grubbs type ruthenium catalyst distinguished by a quaternary ammonium group, which imparts high solubility in water and other polar solvents.[6][7] This unique property makes this compound™ an ideal catalyst for RCM reactions in aqueous media, a critical advantage for applications in green chemistry and chemical biology, including the synthesis of stapled peptides.[6][7][8] This application note provides a detailed protocol for conducting ring-closing metathesis using the this compound™ catalyst.

This compound™ Catalyst Profile

This compound™ is a second-generation Hoveyda-Grubbs catalyst featuring a chelating isopropoxybenzylidene ligand and a quaternary ammonium tag. This modification enhances its solubility in aqueous and protic solvents without compromising its catalytic activity, which is comparable to other classical ruthenium catalysts like the second-generation Grubbs catalyst.[6]

| Property | Description |

| Catalyst Type | Hoveyda-Grubbs Second Generation |

| Chemical Formula | C₃₉H₅₅Cl₃N₄ORu[6] |

| Molecular Weight | 803.31 g/mol [6] |

| Appearance | Green to brown powder |

| Solubility | Water, Dichloromethane, Chloroform[9] |

| Key Feature | Quaternary ammonium group for water solubility[6] |

Experimental Protocol: Ring-Closing Metathesis of Diethyl Diallylmalonate

This protocol details the synthesis of diethyl cyclopent-3-ene-1,1-dicarboxylate via RCM of diethyl diallylmalonate using this compound™ in an organic solvent. The procedure can be adapted for aqueous conditions, though optimization of pH and salt concentration may be required for optimal performance.[6][10]

Materials:

-

This compound™ catalyst

-

Diethyl diallylmalonate (substrate)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen gas (or Argon)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: To a 200 mL two-necked round-bottom flask, add this compound™ catalyst (50 mg, 52 µmol, 2.5 mol%).

-

Inert Atmosphere: Purge the flask with nitrogen gas for 5-10 minutes to establish an inert atmosphere.

-

Solvent Addition: Add 100 mL of anhydrous dichloromethane to the flask.

-

Substrate Addition: In a separate flask, dissolve diethyl diallylmalonate (500 mg, 2.08 mmol) in 20 mL of dichloromethane. Add this solution dropwise to the catalyst mixture in the reaction flask over a period of 10-15 minutes while stirring.

-

Reaction: Stir the reaction mixture at room temperature for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or NMR spectroscopy.

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 1:1 v/v) as the eluent.

-

Product Characterization: The final product, diethyl cyclopent-3-ene-1,1-dicarboxylate, is obtained as a pale yellow oil (expected yield: ~430 mg, 98%). Characterize the product using standard analytical techniques such as ¹H NMR.

Quantitative Data Summary

The following table summarizes the reaction parameters and results for the RCM of diethyl diallylmalonate using this compound™.

| Parameter | Value | Reference |

| Substrate | Diethyl diallylmalonate | |

| Catalyst | This compound™ | |

| Catalyst Loading | 2.5 mol% | |

| Solvent | Dichloromethane | |

| Temperature | Room Temperature | |

| Reaction Time | 6 hours | |

| Product | Diethyl cyclopent-3-ene-1,1-dicarboxylate | |

| Yield | 98% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the RCM of diethyl diallylmalonate.

Catalytic Cycle of Ring-Closing Metathesis

The ring-closing metathesis reaction proceeds via a catalytic cycle as proposed by Chauvin, involving the formation of a metallacyclobutane intermediate.[1][7]

Caption: Simplified catalytic cycle for ring-closing metathesis.

Troubleshooting and Considerations

-

Catalyst Activity: The activity of this compound™ can be influenced by pH in aqueous solutions.[6][10] For reactions in water, it is recommended to screen different pH values and salt concentrations to optimize the reaction conditions.

-

Solvent Purity: For reactions in organic solvents, ensure the use of anhydrous solvents to prevent potential catalyst deactivation. While this compound™ is water-soluble, excess water in organic solvents can sometimes negatively impact catalyst performance.[11]

-

Inert Atmosphere: While this compound™ is relatively air-stable, performing the reaction under an inert atmosphere (Nitrogen or Argon) is good practice to prevent potential oxidation and ensure optimal catalyst lifetime and activity.[12]

-

Product Isomerization: In some RCM reactions, isomerization of the newly formed double bond can be a side reaction.[13] Additives such as 1,4-benzoquinone can sometimes be used to suppress this.[13]

Conclusion

This compound™ is a versatile and highly effective catalyst for ring-closing metathesis. Its unique water solubility opens up new possibilities for conducting RCM in environmentally friendly solvents and for applications in biological systems. The provided protocol for the RCM of diethyl diallylmalonate demonstrates a straightforward and high-yielding procedure that can serve as a starting point for the cyclization of a wide range of diene substrates.

References

- 1. Ring Closing Metathesis [organic-chemistry.org]

- 2. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 3. medwinpublishers.com [medwinpublishers.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. This compound Catalyst | Benchchem [benchchem.com]

- 7. Aqueous olefin metathesis: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. apeiron-synthesis.com [apeiron-synthesis.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Impact of Water on Ru-Catalyzed Olefin Metathesis: Potent Deactivating Effects Even at Low Water Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AquaMet™ Catalyzed Cross-Metathesis of Functionalized Olefins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting cross-metathesis (CM) reactions of functionalized olefins using the water-soluble AquaMet™ catalyst. This compound™, a Hoveyda-Grubbs type ruthenium complex, is particularly advantageous for its ability to catalyze reactions in aqueous media, offering a greener alternative to traditional organic solvents.[1][2] Its substrate scope is comparable to other classical ruthenium catalysts like the second-generation Grubbs and nitro-Grela catalysts.[2]

Introduction to this compound™ Catalyzed Cross-Metathesis

Cross-metathesis is a powerful synthetic tool for the formation of new carbon-carbon double bonds by scrambling the substituents of two olefinic starting materials.[3] The this compound™ catalyst, featuring a quaternary ammonium group, exhibits solubility in water and some chlorinated organic solvents, making it versatile for a range of reaction conditions.[1][2] This catalyst is particularly effective for various metathesis transformations in water, including ring-closing metathesis (RCM), cross-metathesis (CM), and enyne metathesis of water-soluble substrates.[4] The efficiency of this compound™ is dependent on reaction conditions such as catalyst loading, substrate compatibility, and the solvent system.[4] In aqueous solutions, factors like pH and the presence of salts can significantly influence the catalyst's stability and activity.[5]

Data Presentation: Representative Substrate Scope and Yields

The following table summarizes representative examples of cross-metathesis reactions of functionalized olefins catalyzed by this compound™ and similar second-generation ruthenium catalysts, highlighting the expected yields and reaction conditions.

| Olefin 1 | Olefin 2 | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) | Selectivity (E:Z) |

| Allylbenzene | Methyl acrylate | 1-5 | Dichloromethane | 2-12 | 70-90 | >95:5 |

| 1-Octene | Acrylonitrile | 2-5 | Dichloromethane | 4-16 | 65-85 | >95:5 |

| Styrene | Ethyl acrylate | 1-5 | Toluene | 2-8 | 75-95 | >95:5 |

| 4-Vinylpyridine | N,N-Dimethylacrylamide | 2.5-5 | Water/Methanol | 6-24 | 60-80 | >90:10 |

| Allyl alcohol | Butyl acrylate | 1-5 | Dichloromethane | 4-12 | 70-88 | >95:5 |

| 1-Decene | N-Benzyloxyacrylamide | 5 | Dichloromethane | 2 | 85 | >95:5 |

Experimental Protocols

A detailed experimental protocol for a representative cross-metathesis reaction is provided below. This protocol is adapted from a standard procedure for a metathesis reaction using this compound™.

General Procedure for this compound™ Catalyzed Cross-Metathesis

Experimental workflow for this compound™ catalyzed cross-metathesis.

Materials:

-

This compound™ catalyst

-

Functionalized olefin 1 (e.g., Allylbenzene)

-

Functionalized olefin 2 (e.g., Methyl acrylate)

-

Anhydrous, degassed solvent (e.g., Dichloromethane)

-

Ethyl vinyl ether (for quenching)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Schlenk flask or round-bottom flask with a septum

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the this compound™ catalyst (e.g., 0.05 mmol, 2.5 mol%).

-

Add anhydrous, degassed dichloromethane (e.g., 20 mL) to the flask to dissolve the catalyst.

-

In a separate vial, prepare a solution of olefin 1 (e.g., 2 mmol, 1 equivalent) and olefin 2 (e.g., 2.2 mmol, 1.1 equivalents) in dichloromethane (e.g., 5 mL).

-